Cas no 220504-68-7 (methyl 3-acetoxy-4-(bromomethyl)benzoate)

methyl 3-acetoxy-4-(bromomethyl)benzoate structure
220504-68-7 structure
Product Name:methyl 3-acetoxy-4-(bromomethyl)benzoate
CAS No:220504-68-7
MF:C11H11BrO4
MW:287.106642961502
CID:238761
PubChem ID:10732001
Update Time:2025-04-19

methyl 3-acetoxy-4-(bromomethyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-acetoxy-4-(bromomethyl)benzoate
    • Benzoic acid, 3-(acetyloxy)-4-(bromomethyl)-, methyl ester
    • methyl 3-acetyloxy-4-(bromomethyl)benzoate
    • SCHEMBL1017686
    • 220504-68-7
    • DTXSID80444140
    • AKOS015890957
    • Inchi: 1S/C11H11BrO4/c1-7(13)16-10-5-8(11(14)15-2)3-4-9(10)6-12/h3-5H,6H2,1-2H3
    • InChI Key: QFYULPMDFDDDME-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC(C(=O)OC)=CC=1OC(C)=O

Computed Properties

  • Exact Mass: 285.98403
  • Monoisotopic Mass: 285.98407g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • PSA: 52.6
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